Triphenyl((trans-4-vinylcyclohexyl)methyl)phosphonium iodide

Catalog No.
S12770745
CAS No.
1171067-76-7
M.F
C27H30IP
M. Wt
512.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triphenyl((trans-4-vinylcyclohexyl)methyl)phosphon...

CAS Number

1171067-76-7

Product Name

Triphenyl((trans-4-vinylcyclohexyl)methyl)phosphonium iodide

IUPAC Name

(4-ethenylcyclohexyl)methyl-triphenylphosphanium;iodide

Molecular Formula

C27H30IP

Molecular Weight

512.4 g/mol

InChI

InChI=1S/C27H30P.HI/c1-2-23-18-20-24(21-19-23)22-28(25-12-6-3-7-13-25,26-14-8-4-9-15-26)27-16-10-5-11-17-27;/h2-17,23-24H,1,18-22H2;1H/q+1;/p-1

InChI Key

VPGKNYFBQZUOTG-UHFFFAOYSA-M

Canonical SMILES

C=CC1CCC(CC1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-]

Triphenyl((trans-4-vinylcyclohexyl)methyl)phosphonium iodide is an organophosphorus compound characterized by the presence of a phosphonium ion, which is a positively charged phosphorus atom bonded to three phenyl groups and one vinylcyclohexyl group. Its molecular formula is C19H18IPC_{19}H_{18}IP and it has a molecular weight of approximately 512.41 g/mol. The compound is primarily recognized for its role in various

, particularly those involving nucleophilic substitutions and electrophilic additions. It can act as a phosphonium salt, which can undergo reactions typical of phosphonium compounds, such as:

  • Nucleophilic substitution: The iodide ion can be replaced by other nucleophiles, leading to the formation of new compounds.
  • Alkylation reactions: The vinyl group can participate in polymerization or cross-coupling reactions, contributing to the synthesis of more complex organic molecules.

These reactions are significant in the development of new materials and pharmaceuticals.

The synthesis of Triphenyl((trans-4-vinylcyclohexyl)methyl)phosphonium iodide typically involves the following steps:

  • Formation of the Phosphonium Salt: The reaction begins with the alkylation of triphenylphosphine with trans-4-vinylcyclohexyl iodide. This step can be performed under mild conditions, often using solvents like dichloromethane or acetone.
  • Purification: The resulting product is purified through recrystallization or column chromatography to obtain pure Triphenyl((trans-4-vinylcyclohexyl)methyl)phosphonium iodide.

This method highlights the importance of careful control over reaction conditions to achieve high yields and purity.

Triphenyl((trans-4-vinylcyclohexyl)methyl)phosphonium iodide finds applications in several fields:

  • Organic Synthesis: It serves as a reagent in various organic transformations, including cross-coupling reactions and polymerizations.
  • Material Science: Due to its unique structure, it can be used in the development of advanced materials such as conductive polymers or specialty coatings.
  • Pharmaceuticals: Its derivatives may have potential uses in drug development, particularly in targeting specific biological pathways.

Interaction studies involving Triphenyl((trans-4-vinylcyclohexyl)methyl)phosphonium iodide are crucial for understanding its reactivity and potential applications. Research indicates that phosphonium compounds can interact with various biological macromolecules, potentially influencing cellular processes. Investigating these interactions can help identify new therapeutic targets and improve drug design strategies.

Several compounds share structural similarities with Triphenyl((trans-4-vinylcyclohexyl)methyl)phosphonium iodide. Here are some notable examples:

Compound NameMolecular FormulaMolecular WeightUnique Features
Methyltriphenylphosphonium iodideC19H18IPC_{19}H_{18}IP340.25 g/molContains a methyl group instead of a vinyl group
Triphenylmethyl phosphonium iodideC19H18IPC_{19}H_{18}IP340.25 g/molLacks the vinylcyclohexane moiety
Benzyltriphenylphosphonium iodideC20H21IPC_{20}H_{21}IP355.26 g/molSubstituted with a benzyl group

Uniqueness

Triphenyl((trans-4-vinylcyclohexyl)methyl)phosphonium iodide is unique due to its specific vinylcyclohexane substitution, which may impart distinct reactivity patterns compared to other phosphonium salts. This characteristic can enhance its utility in synthetic chemistry and materials science applications.

Hydrogen Bond Acceptor Count

1

Exact Mass

512.11299 g/mol

Monoisotopic Mass

512.11299 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-09-2024

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